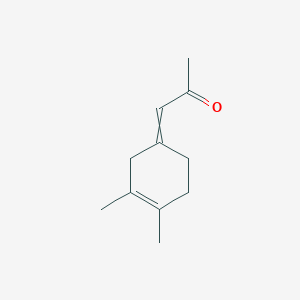
Bayleton BCF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bayleton BCF, also known as Tris(pentafluorophenyl)borane, is a chemical compound with the formula (C6F5)3B. It is a white, volatile solid that consists of three pentafluorophenyl groups attached to a central boron atom in a paddle-wheel manner. This compound is known for its high thermal stability and strong Lewis acidity, making it an ideal Lewis acid for various applications .
準備方法
Bayleton BCF is typically synthesized using a Grignard reagent derived from bromopentafluorobenzene. The reaction involves the following steps:
Preparation of Grignard Reagent: Bromopentafluorobenzene reacts with magnesium to form pentafluorophenylmagnesium bromide.
Reaction with Boron Trichloride: The Grignard reagent then reacts with boron trichloride to produce this compound and magnesium bromide chloride as a byproduct.
The reaction can be represented as: [ 3C_6F_5MgBr + BCl_3 \rightarrow (C_6F_5)_3B + 3MgBrCl ]
化学反応の分析
Bayleton BCF undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boron trifluoride and pentafluorophenyl radicals.
Reduction: Reduction reactions can lead to the formation of boron hydrides.
Substitution: Substitution reactions often involve the replacement of one or more pentafluorophenyl groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Bayleton BCF has a wide range of scientific research applications, including:
Chemistry: It is used as a strong Lewis acid catalyst in various organic synthesis reactions.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of high-performance materials and as a catalyst in polymerization reactions
作用機序
The mechanism of action of Bayleton BCF involves its strong Lewis acidity, which allows it to accept electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of substrates through coordination to the boron atom, facilitating subsequent chemical transformations .
類似化合物との比較
Bayleton BCF is unique due to its high thermal stability and strong Lewis acidity. Similar compounds include:
Triphenylborane: Less thermally stable and has lower Lewis acidity compared to this compound.
Boron Trifluoride: Stronger Lewis acid but less thermally stable.
Tris(perfluoro-para-tolyl)borane: Stronger Lewis acid but has different electronic properties due to the presence of para-fluorine atoms.
These comparisons highlight the uniqueness of this compound in terms of its stability and reactivity.
特性
CAS番号 |
92459-33-1 |
|---|---|
分子式 |
C33H34Cl5N7O6S |
分子量 |
834.0 g/mol |
IUPAC名 |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;methyl N-(1H-benzimidazol-2-yl)carbamate;2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H16ClN3O2.C10H9Cl4NO2S.C9H9N3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h4-9,13H,1-3H3;1-2,5-6,9H,3-4H2;2-5H,1H3,(H2,10,11,12,13) |
InChIキー |
QRLULYOZBVMKIO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.COC(=O)NC1=NC2=CC=CC=C2N1.C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


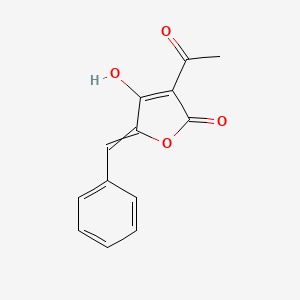
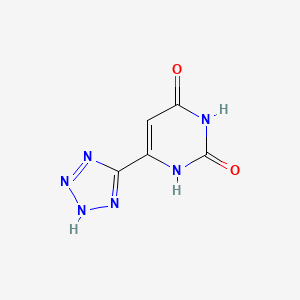
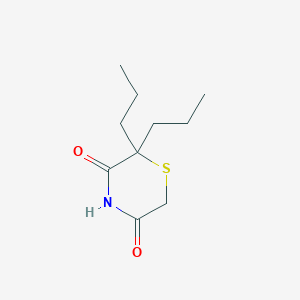
![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)
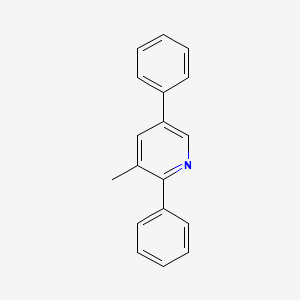


![2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14368354.png)
![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)
![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)
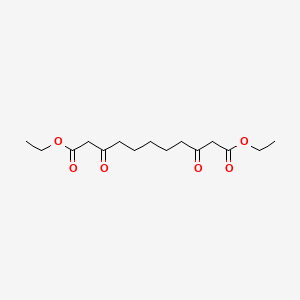

![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)
